2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a thiophene ring at the 5-position and a benzenesulfonamide group functionalized with a cyano substituent at the 2-position.
Properties
IUPAC Name |
2-cyano-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGZFBAYNYTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It can be used to study the interactions of cyano and sulfonamide groups with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the sulfonamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are sulfonamide derivatives with substituted pyridine or aromatic systems. For example, N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) (synthesized in ) shares a pyridine-sulfonamide backbone but differs in substituents:
- Pyridine substitution : The target compound features a thiophen-3-yl group at the pyridine’s 5-position, while 17d has a benzyloxy group. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to the benzyloxy group’s steric and lipophilic effects.
- Sulfonamide substitution: The target compound’s 2-cyano group is a strong electron-withdrawing substituent, whereas 17d’s 4-(trifluoromethyl) group combines lipophilicity and moderate electron withdrawal. These differences could alter solubility, acidity (pKa of the sulfonamide proton), and binding affinity .
Crystallographic and Structural Studies
If crystallized, SHELXL could refine its structure, and SHELXS/SHELXD might assist in solving crystal phases, though this remains speculative without experimental data .
Biological Activity
2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The compound features a cyano group, thiophene and pyridine rings, and a benzenesulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3O2S2 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1787879-47-3 |
Synthesis
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes treating different amines with methyl cyanoacetate at room temperature, yielding the target N-substituted cyanoacetamide compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group acts as an electrophile while the sulfonamide moiety can form hydrogen bonds with biological macromolecules, modulating enzyme or receptor activities.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound possess cytotoxic effects against multiple cancer cell lines. For example, compounds within the same chemical class have shown IC50 values ranging from 31.9 µM to 130.24 µM against different cancer types .
2. Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The compound's potential as an inhibitor for protein-tyrosine phosphatase (PTP1B) has been suggested, which is relevant for diabetes and obesity treatment .
3. Antiviral Activity
Recent studies have indicated that related compounds exhibit antiviral properties, particularly against RNA viruses. This suggests that this compound may also possess similar antiviral capabilities .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Assays : A study reported the synthesis of various derivatives that showed significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating potent activity .
- Enzyme Interaction Studies : Research on enzyme inhibition highlighted that compounds with similar structures effectively inhibited PTP1B activity, demonstrating their potential as therapeutic agents in metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for 2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Scaffold Preparation : The pyridine-thiophene hybrid scaffold is synthesized via Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethylamine and thiophen-3-ylboronic acid.
Sulfonamide Formation : Reacting the amine intermediate with 2-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Key Considerations : Monitor reaction progress via TLC and confirm intermediates using H NMR.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl to confirm regiochemistry of the thiophene-pyridine linkage and sulfonamide formation. For example, the methylene bridge (-CH-) between pyridine and sulfonamide appears as a singlet near δ 4.5 ppm .
- Infrared Spectroscopy (IR) : Detect characteristic peaks for sulfonamide (S=O asymmetric stretch at ~1350 cm, symmetric stretch at ~1150 cm) and cyano groups (C≡N stretch at ~2220 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns. For example, a molecular ion at m/z 396.06 (calculated for CHNOS) confirms the structure .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase or tyrosine kinases, given the sulfonamide moiety’s known role in inhibition .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, with dose ranges of 1–100 µM and controls (e.g., cisplatin) .
Data Interpretation : Cross-validate computational predictions with experimental IC values. Discrepancies may indicate off-target effects or solubility issues.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments (e.g., distinguishing pyridine vs. thiophene protons) .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in acetonitrile), compare experimental bond angles/distances with DFT-optimized structures .
- Isotopic Labeling : Use N-labeled intermediates to clarify nitrogen environments in the sulfonamide and pyridine groups .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzenesulfonamide substituents (e.g., cyano vs. nitro groups) to assess electronic effects .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (Hammett σ, π parameters) with bioactivity data .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
